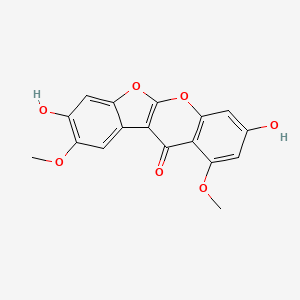

Erythrinin H

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Erythrina species, known for their use in traditional medicine, exhibit antioxidant, hepatoprotective, and anxiolytic activities. Compounds isolated from Erythrina, including Erythrinin H, have demonstrated significant antioxidant activity in ORAC assays and molecular docking studies. These compounds show potential for treating conditions related to oxidative stress and inflammation (Gabr et al., 2019).

Erythrina species have been studied for their alkaloid content, which shows potential pharmacological properties, including anxiolytic and anticonvulsant activities. These findings support the traditional use of Erythrina species in treating neurological disorders (Rambo et al., 2019).

Erythrinan alkaloids, including Erythrinin H, have been identified as novel phytoestrogens. These compounds, isolated from Erythrina poeppigiana, exhibit estrogenic activity in various receptor-dependent test systems, suggesting their potential use in gynecological treatments and hormone-related therapies (Djiogue et al., 2014).

Compounds from Erythrina species, including Erythrinin H, have shown acetylcholinesterase inhibitory activity. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's, where acetylcholinesterase inhibitors are commonly used (Nassief et al., 2020).

Erythrina species have been traditionally used for cardiovascular and diabetic treatments. Research supports these uses, showing antihypertensive, hypoglycemic, hypolipidemic, and cardioprotective properties in Erythrina extracts, which may be attributed in part to compounds like Erythrinin H (Bilanda et al., 2020).

Mecanismo De Acción

Target of Action

It is known that isoflavonoids, the class of compounds to which erythrinin h belongs, exhibit a wide range of biological activities, including antimicrobial properties

Mode of Action

The exact mode of action of Erythrinin H remains unclear due to limited research. Isoflavonoids, in general, are known to interact with various cellular targets, leading to a multitude of effects. They can modulate the activity of enzymes, interact with receptors, and influence cell signaling pathways . The specific interactions of Erythrinin H with its targets warrant further investigation.

Biochemical Pathways

Isoflavonoids are known to influence a variety of biochemical pathways due to their diverse biological activities . More research is required to elucidate the specific pathways affected by Erythrinin H.

Result of Action

Extracts from species of erythrina, from which erythrinin h is derived, have been found to exhibit curare-like neuromuscular blocking activities . These effects are caused by alkaloids present in the extracts

Propiedades

IUPAC Name |

3,8-dihydroxy-1,9-dimethoxy-[1]benzofuro[2,3-b]chromen-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O7/c1-21-11-5-8-10(6-9(11)19)23-17-14(8)16(20)15-12(22-2)3-7(18)4-13(15)24-17/h3-6,18-19H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWPNBDUOWOKKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C3=C(O2)OC4=CC(=C(C=C43)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erythrinin H | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B580652.png)

![3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B580653.png)

![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium](/img/no-structure.png)

![2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B580669.png)